Propanedial

Description

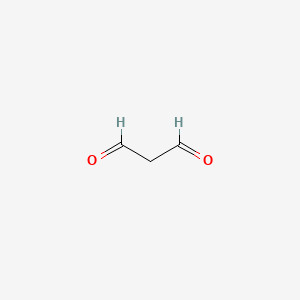

Malonaldehyde is the dialdehyde of [malonic acid].

Malonaldehyde has been reported in Capsicum annuum, Brassica oleracea, and other organisms with data available.

Malondialdehyde is an organic compound with the formula CH2(CHO)2, and a byproduct of lipid metabolism in the body. Malondialdehyde, a highly reactive compound, is one of the many reactive electrophile species that cause toxic stress in cells and form covalent protein adducts, called advanced lipoxidation end products (ALE). This compound also forms mutagenic DNA adducts when it reacts with deoxyadenosine and deoxyguanosine in DNA. Malondialdehyde is also found in many foods and is present in high levels in rancid foods.

Malondialdehyde is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Malondialdehyde (MDA) is the dialdehyde of malonic acid and a biomarker of oxidative damage to lipids caused by smoking. Oxidized lipids are able to produce MDA as a decomposition product. The mechanism is thought to involve formation of prostaglandin-like endoperoxides from polyunsaturated fatty acids with two or more double bonds. An alternative mechanism is based on successive hydroperoxide formation and _-cleavage of polyunsaturated fatty acids. MDA is then directly formed by _-scission of a 3-hydroperoxyaldehyde or by reaction between acrolein and hydroxyl radicals. While oxidation of polyunsaturated fatty acids is the major source of MDA in vivo, other minor sources exists such as byproducts of free radical generation by ionizing radiation and of the biosynthesis of prostaglandins. Aldehydes are generally reactive species capable of forming adducts and complexes in biological systems and MDA is no exception although the main species at physiological pH is the enolate ion which is of relative low reactivity. Consistent evidence is available for the reaction between MDA and cellular macromolecules such as proteins, RNA and DNA. MDA reacts with DNA to form adducts to deoxyguanosine and deoxyadenosine which may be mutagenic and these can be quantified in several human tissues. Oxidative stress is an imbalance between oxidants and antioxidants on a cellular or individual level. Oxidative damage is one result of such an imbalance and includes oxidative modification of cellular macromolecules, induction of cell death by apoptosis or necrosis, as well as structural tissue damage. Chemically speaking, oxidants are compounds capable of oxidizing target molecules. This can take place in three ways: abstraction of hydrogen, abstraction of electrons or addition of oxygen. All cells living under aerobic conditions are continuously exposed to a large numbers of oxidants derived from various endogenous and exogenous sources. The endogenous sources of oxidants are several and include the respiratory chain in the mitochondria, immune reactions, enzymes such as xanthine oxidase and nitric oxide synthase and transition metal mediated oxidation. Various exogenous sources of ROS also contribute directly or indirectly to the total oxidant load. These include effects of ionizing and non-ionizing radiation, air pollution and natural toxic gases such as ozone, and chemicals and toxins including oxidizing disinfectants. A poor diet containing inadequate amounts of nutrients may also indirectly result in oxidative stress by impairing cellular defense mechanisms. The cellular macromolecules, in particular lipids, proteins and DNA, are natural targets of oxidation. Oxidants are capable of initiating lipid oxidation by abstraction of an allylic proton from a polyunsaturated fatty acid. This process, by multiple stages leading to the formation of lipid hydroperoxides, is a known contributor to the development of atherosclerosis. (A3296).

The dialdehyde of malonic acid.

Structure

3D Structure

Properties

IUPAC Name |

propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMYVTOQOOLQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OCHCH2CHO, C3H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202556 | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid (needles); [NIOSH], Solid, NEEDLES., Solid (needles). | |

| Record name | Malonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/99 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Solid (needles) | |

CAS No. |

542-78-9 | |

| Record name | Malonaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8F71G49Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanedial | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

72 °C, 161 °F | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Propanedial Formation from Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of propanedial, more commonly known as malondialdehyde (MDA), a key biomarker of oxidative stress resulting from lipid peroxidation. This document details the core chemical mechanisms, methodologies for its quantification, its impact on cellular signaling pathways, and provides quantitative data for comparative analysis.

The Core Mechanism of this compound (MDA) Formation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process culminates in the formation of various secondary products, including the highly reactive dicarbonyl compound, this compound (MDA). The mechanism can be broadly categorized into three stages: initiation, propagation, and termination.

Initiation: The process begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts an allylic hydrogen atom from a PUFA, forming a carbon-centered lipid radical (L•).[1]

Propagation: This lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[1] The lipid hydroperoxides are primary products of lipid peroxidation.[2]

Termination: The chain reaction ceases when two radical species react to form a non-radical product.[1]

This compound is a secondary product derived from the decomposition of lipid hydroperoxides, particularly those arising from PUFAs with three or more double bonds, such as arachidonic acid.[3] Its formation can occur through both non-enzymatic and enzymatic pathways.[4][5]

-

Non-enzymatic Formation: Unstable cyclic endoperoxides and hydroperoxides formed during the propagation phase can undergo fragmentation to yield MDA.[1][4]

-

Enzymatic Formation: MDA can also be generated as a byproduct during the enzymatic synthesis of prostaglandins and thromboxane A2 from arachidonic acid, a process involving cyclooxygenase enzymes.[4][5]

Data Presentation: Quantitative Levels of this compound (MDA)

This compound levels are a widely used indicator of oxidative stress in various biological samples. The following tables summarize representative quantitative data from different studies, providing a baseline for comparison between healthy and diseased states.

| Sample Type | Condition | MDA Concentration (µM) | Method | Reference |

| Human Plasma | Healthy (non-smokers) | 2.2 ± 1.4 | HPLC-FL | [6] |

| Human Plasma | Healthy | 0.58 ± 0.15 | TBARS | [7][8] |

| Human Plasma | Multiple Sclerosis | 1.49 ± 0.46 | TBARS | [7][8] |

| Human Plasma | Parkinson's Disease | 7.48 ± 1.55 nmol/ml | TBARS | [9] |

| Human Plasma | Healthy Controls (for PD study) | 5.1 ± 1.26 nmol/ml | TBARS | [9] |

| Human Serum | Healthy (Men) | 21.9 | TBARS | [10] |

| Human Serum | Healthy (Women) | 20.4 | TBARS | [10] |

| Human Serum | Coronary Artery Disease (Mild) | 116.61 ± 41.95 ng/ml | TBARS | [11][12] |

| Human Serum | Coronary Artery Disease (Moderate) | 253.45 ± 180.29 ng/ml | TBARS | [11][12] |

| Human Serum | Coronary Artery Disease (Severe) | 459.91 ± 149.80 ng/ml | TBARS | [11][12] |

| Human Serum | Mild Cognitive Impairment (Aβ+) | 209 ng/mL | ELISA | [13] |

| Human Serum | Mild Cognitive Impairment (Aβ-) | 168 ng/mL | ELISA | [13] |

| Human Serum | Healthy Controls (for MCI study) | 166 ng/mL | ELISA | [13] |

| Cerebrospinal Fluid | Mild Cognitive Impairment (Aβ+) | 130 ng/mL | ELISA | [13] |

| Cerebrospinal Fluid | Mild Cognitive Impairment (Aβ-) | 142 ng/mL | ELISA | [13] |

| Cerebrospinal Fluid | Healthy Controls (for MCI study) | 83 ng/mL | ELISA | [13] |

| Fish Liver Tissue | Common Carp | 0.02 ± 0.004 µmol/g tissue | HPLC-FL | [6] |

| Cultured Cells | Human Laryngeal Carcinoma | 0.18 ± 0.02 nmol/mg protein | HPLC-FL | [6] |

| Disease State | Sample Type | MDA Levels in Patients | MDA Levels in Controls | Fold Change/Significance | Reference |

| COVID-19 (Mild Pneumonia) | Plasma | 0.41 µM (median) | - | - | [10] |

| COVID-19 (Moderate Pneumonia) | Plasma | 0.50 µM (median) | - | - | [10] |

| COVID-19 (Severe Pneumonia) | Plasma | 1.26 µM (median) | - | p < 0.0001 vs mild/moderate | [10] |

| Diabetes | Corpus Cavernosum Tissue | 77 ± 2 nmol/g tissue | 55 ± 6 nmol/g tissue | p < 0.001 | [10] |

| Diabetes | Plasma | 3 µM | 1 µM | Significant increase | [10] |

| Coronary Artery Disease | Serum | Increased with severity | Lower in healthy individuals | Significant positive correlation with disease severity | [11][14][15] |

| Neurodegenerative Diseases (general) | Peripheral blood | Elevated | Lower in healthy individuals | General trend of elevation | [3] |

| Alzheimer's Disease | - | Elevated | Lower in healthy individuals | Implicated in pathogenesis | [16] |

| Parkinson's Disease | Plasma | 7.48 ± 1.55 nmol/ml | 5.1 ± 1.26 nmol/ml | Significantly higher | [9] |

| Multiple Sclerosis | Plasma | 1.49 ± 0.46 µM | 0.58 ± 0.15 µM | Significantly higher | [7][8] |

Experimental Protocols for this compound (MDA) Quantification

The quantification of MDA is a cornerstone in oxidative stress research. Several methods are available, each with its own advantages and limitations.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is the most common method for MDA determination due to its simplicity and cost-effectiveness. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA2 adduct, which is measured spectrophotometrically or fluorometrically.[1] However, this method has low specificity as TBA can react with other aldehydes present in biological samples.[1]

Detailed Protocol (Spectrophotometric Method): [1][5][17][18]

-

Reagent Preparation:

-

TBA Reagent: Prepare a 0.375% (w/v) solution of TBA in 0.25 M HCl. Gentle heating may be necessary for complete dissolution.

-

Trichloroacetic Acid (TCA) Solution: Prepare a 15% (w/v) solution of TCA in distilled water for sample deproteination.

-

Butylated Hydroxytoluene (BHT) Solution: Prepare a 1% (w/v) solution of BHT in ethanol to prevent further lipid peroxidation during the assay.

-

MDA Standard Stock Solution: Prepare a stock solution of known concentration by hydrolyzing 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP) in dilute HCl.

-

-

Sample Preparation:

-

For serum, plasma, or tissue homogenates, add 100 µL of the sample to a microcentrifuge tube.

-

Add 200 µL of ice-cold 10% TCA to deproteinate the sample.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Collect 200 µL of the clear supernatant for the assay.

-

-

Reaction Setup:

-

To a glass tube, add 200 µL of the prepared sample supernatant or MDA standard.

-

Add 200 µL of 8.1% SDS.

-

Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4).

-

Add 1.5 mL of 0.8% aqueous TBA solution.

-

Bring the final volume to 4 mL with distilled water.

-

-

Incubation:

-

Tightly cap the tubes and incubate in a heating block or water bath at 95-100°C for 60 minutes.

-

-

Measurement:

-

Cool the tubes on ice for 10-30 minutes to stop the reaction.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Transfer 150-200 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Generate a standard curve using the absorbance values of the MDA standards.

-

Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC-based methods offer higher specificity and sensitivity for MDA quantification by separating the MDA-TBA adduct from other interfering substances.[19]

Detailed Protocol (HPLC with Fluorescence Detection): [6][20]

-

Derivatization:

-

Follow the sample preparation and reaction setup steps of the TBARS assay to generate the MDA-TBA adduct.

-

-

Sample Filtration:

-

Before injection, filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 125.0 × 4.0 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 20 mM, pH 6.0) in a ratio of approximately 40:60 (v/v). The exact ratio may require optimization.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detection with excitation at 532 nm and emission at 553 nm.

-

-

Quantification:

-

Identify the peak corresponding to the MDA-TBA adduct based on the retention time of the MDA standards.

-

Quantify the MDA concentration by comparing the peak area of the sample with the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the highest specificity and sensitivity for MDA analysis and can measure both free and total MDA. This method often involves derivatization of MDA to a more volatile and stable compound.

Detailed Protocol (using Pentafluorobenzyl Bromide Derivatization):

-

Derivatization:

-

MDA is derivatized with pentafluorobenzyl (PFB) bromide, which alkylates the central carbon atom of MDA.

-

The reaction is typically carried out in an aqueous acetone solution at 50°C.

-

A deuterated MDA internal standard (d2-MDA) is used for accurate quantification.

-

-

GC-MS System and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of the derivatized MDA (e.g., 5% phenylmethyl siloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 50°C, ramped to 180°C, and then to 280°C.

-

Ionization Mode: Electron Capture Negative Ionization (ECNI).

-

-

Mass Spectrometric Detection:

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the specific ions corresponding to the derivatized MDA (m/z 251 for d0-MDA-(PFB)2) and the internal standard (m/z 253 for d2-MDA-(PFB)2).

-

Tandem MS (MS/MS): For enhanced specificity, Selected Reaction Monitoring (SRM) can be used, monitoring the transitions m/z 251 to m/z 175 for d0-MDA-(PFB)2 and m/z 253 to m/z 177 for d2-MDA-(PFB)2.

-

-

Quantification:

-

The concentration of MDA is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.

-

This compound (MDA) and its Impact on Cellular Signaling

This compound is not merely a marker of oxidative damage; it is a reactive molecule that can modulate cellular signaling pathways, contributing to the pathophysiology of various diseases. MDA can form adducts with proteins and DNA, leading to cellular dysfunction.[2] Two key signaling pathways affected by MDA are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The Lipid Peroxidation Process

The initial phase of lipid peroxidation sets the stage for the generation of MDA and other reactive aldehydes.

Caption: The three stages of lipid peroxidation leading to MDA formation.

This compound (MDA) Adduct Formation

MDA's high reactivity allows it to form covalent adducts with nucleophilic groups in proteins and DNA, leading to crosslinking and functional impairment.[2]

Caption: Formation of protein and DNA adducts by MDA.

Activation of the NF-κB Signaling Pathway by MDA

MDA can activate the pro-inflammatory NF-κB signaling pathway. This activation can occur through the canonical pathway involving the IκB kinase (IKK) complex.

Caption: MDA-induced activation of the canonical NF-κB pathway.

Activation of the MAPK Signaling Pathway by MDA

MDA and other products of lipid peroxidation can also activate the MAPK signaling pathways, including JNK and p38, which are involved in cellular stress responses.

Caption: Activation of JNK and p38 MAPK pathways by MDA.

Conclusion

This compound is a significant end-product of lipid peroxidation and a reliable biomarker of oxidative stress. Its formation is intricately linked to the oxidative degradation of polyunsaturated fatty acids. The quantification of MDA through various analytical techniques provides valuable insights into the redox state of biological systems. Furthermore, the ability of MDA to modulate key signaling pathways such as NF-κB and MAPK underscores its role not just as a marker, but also as an active participant in the pathophysiology of a wide range of diseases. A thorough understanding of MDA formation and its biological consequences is crucial for researchers and drug development professionals aiming to develop novel therapeutic strategies targeting oxidative stress-related pathologies.

References

- 1. Dimethyl Fumarate Targets MSK1, RSK1, 2 and IKKα/β Kinases and Regulates NF-κB /p65 Activation in Psoriasis: A Demonstration of the Effect on Peripheral Blood Mononuclear Cells, Drawn from Two Patients with Severe Psoriasis Before and After Treatment with Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toll-like receptors as molecular switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tob negatively regulates NF-κB activation in breast cancer through its association with the TNF receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hierarchies of NF-κB target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor necrosis factor-alpha-induced IKK phosphorylation of NF-kappaB p65 on serine 536 is mediated through the TRAF2, TRAF5, and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitogen-activated Protein Kinases (MAPKs) [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 20. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Malondialdehyde (MDA): A Technical Guide to its Chemical Properties, Biological Reactivity, and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde that serves as a prominent biomarker for oxidative stress.[1][2] It is a major end-product of polyunsaturated fatty acid (PUFA) peroxidation, a process where reactive oxygen species (ROS) degrade lipids, leading to cellular damage.[3][4] Due to its ability to react with and modify various biomolecules, including proteins, DNA, and phospholipids, MDA is implicated in the pathogenesis of numerous diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[5][6][7] This guide provides an in-depth overview of the core chemical and physical properties of MDA, its biological reactivity, its role in signaling pathways, and detailed protocols for its quantification.

Chemical and Physical Properties

MDA, with the chemical formula C₃H₄O₂, exists in equilibrium between its dialdehyde and enol forms.[1][8] In aqueous solutions under physiological conditions, it is primarily found as the enolate anion, which has a pKa of 4.46.[2][9] While pure MDA is a solid at room temperature, it is highly reactive and not shelf-stable; therefore, it is often generated in situ by hydrolyzing its commercially available acetal precursors, such as 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP).[8][10]

Table 1: Physical and Chemical Properties of Malondialdehyde

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₂ | [1] |

| Molar Mass | 72.063 g·mol⁻¹ | [8][11] |

| Appearance | Colorless to yellowish needle-like solid | [1][9] |

| Melting Point | 72-74 °C | [1][9] |

| Boiling Point | 108 °C (decomposes) | [1][8] |

| Density | 0.991 g/mL | [1][8] |

| pKa | 4.46 | [2][9] |

| Solubility in Water | >100 g/L at 25 °C | [1] |

| UV Absorbance Max (in water) | Weak n → π* transition | [12] |

| UV Absorbance Max (organic solvents) | 234 nm (sym-cis enol), 271 nm (sym-trans enol) | [12] |

Biosynthesis, Reactivity, and Biological Significance

Biosynthesis via Lipid Peroxidation

MDA is primarily generated through the oxidative degradation of polyunsaturated fatty acids. This process is initiated by ROS, which abstract a hydrogen atom from a lipid molecule, creating a lipid radical. This radical reacts with oxygen to form a lipid peroxyl radical, propagating a chain reaction that ultimately leads to the formation of unstable bicyclic endoperoxides, which then decompose to yield MDA and other reactive aldehydes.[4][13][14] MDA can also be produced enzymatically as a byproduct during the biosynthesis of thromboxane A2 from arachidonic acid.[4][13][14]

References

- 1. grokipedia.com [grokipedia.com]

- 2. scispace.com [scispace.com]

- 3. Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies: a Review | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 4. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update [mdpi.com]

- 5. Malondialdehyde (MDA) – A Marker of Oxidative Stress [ammagenomics.com]

- 6. ijhmr.com [ijhmr.com]

- 7. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 9. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Origins of Propanedial from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propanedial, more commonly known in the scientific community as malondialdehyde (MDA), is a highly reactive three-carbon dialdehyde. It is a well-established biomarker of oxidative stress and lipid peroxidation. The biosynthesis of MDA from the omega-6 polyunsaturated fatty acid, arachidonic acid, is a complex process involving both enzymatic and non-enzymatic pathways. This technical guide provides an in-depth exploration of these core pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Enzymatic Biosynthesis of Malondialdehyde

The enzymatic production of MDA from arachidonic acid is intrinsically linked to the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins and thromboxanes. In this cascade, MDA is generated as a byproduct of thromboxane A2 (TXA2) synthesis.[1][2][3][4]

The process begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2.[5][6] The free arachidonic acid is then converted by cyclooxygenase (COX-1 or COX-2) into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[7][8][9] Subsequently, the enzyme thromboxane synthase acts on PGH2 to produce thromboxane A2 (TXA2) and 12-hydroxyheptadecatrienoic acid (HHT). It is during this enzymatic conversion that MDA is formed in approximately equimolar amounts to TXA2 and HHT.[10][11][12]

Signaling Pathway for Enzymatic MDA Production

References

- 1. An improved method for the measurement of malondialdehyde in biological samples. | Semantic Scholar [semanticscholar.org]

- 2. An improved method for the measurement of malondialdehyde in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. arigobio.com [arigobio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Simultaneous quantitative determination of arachidonic acid and cascade metabolites in rat serum by UPLC-MS/MS: application for longitudinal metabolomics of anlotinib - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. abcam.com [abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 11. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. raybiotech.com [raybiotech.com]

The Role of Propanedial (Malondialdehyde) in Oxidative Stress Pathology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological driver in a multitude of human diseases. Malondialdehyde (MDA), a three-carbon dialdehyde also known as propanedial, is one of the most prevalent and well-characterized byproducts of polyunsaturated fatty acid peroxidation.[1] Its high reactivity and ability to form adducts with key biomolecules, including proteins and DNA, position MDA as a central mediator and a reliable biomarker of oxidative damage.[2][3] This technical guide provides an in-depth exploration of the formation of MDA, its pathophysiological roles, its involvement in critical signaling pathways, and detailed protocols for its quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, medicine, and drug development.

Introduction to Malondialdehyde and Oxidative Stress

Under physiological conditions, ROS are natural byproducts of cellular metabolism, playing roles in cell signaling and immune defense. However, excessive ROS production, stemming from environmental stressors or pathological conditions, can overwhelm the cell's antioxidant defenses. This leads to oxidative stress, a condition implicated in the pathogenesis of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[4]

A primary target of ROS-mediated damage is the lipid-rich environment of cellular membranes. The peroxidation of polyunsaturated fatty acids (PUFAs) initiates a chain reaction that generates a variety of reactive aldehydes.[5] Among these, malondialdehyde (MDA) is a major and relatively stable end-product, making it a widely used indicator of lipid peroxidation and overall oxidative stress.[1] MDA's significance extends beyond being a mere biomarker; it is an active participant in disease pathology through its ability to covalently modify proteins and nucleic acids, leading to the formation of "advanced lipoxidation end-products" (ALEs).[6] These modifications can disrupt cellular structure and function, trigger inflammatory responses, and induce cytotoxic and mutagenic effects.[6][7]

The Genesis of Malondialdehyde: Lipid Peroxidation

MDA is generated through both enzymatic and non-enzymatic pathways. The primary non-enzymatic route is the free radical-induced peroxidation of PUFAs. This process can be broken down into three main stages:

-

Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product. During the propagation phase, unstable cyclic peroxides and endoperoxides are formed, which subsequently decompose to yield a variety of products, including malondialdehyde.[5]

Enzymatically, MDA is also produced as a byproduct during the biosynthesis of thromboxane A2 from arachidonic acid, a process catalyzed by cyclooxygenases.[6]

Pathophysiological Consequences of MDA Formation

The toxicity of MDA is primarily attributed to its high reactivity with nucleophilic sites on proteins and DNA.

-

Protein Adducts: MDA readily reacts with the primary amine groups of lysine residues and other nucleophilic amino acids in proteins, forming various adducts, including Schiff bases.[8] When combined with acetaldehyde, another product of oxidative stress (particularly in alcohol consumption), MDA can form even more stable and immunogenic malondialdehyde-acetaldehyde (MAA) adducts.[9] The formation of these adducts can lead to:

-

DNA Adducts: MDA reacts with deoxyguanosine, deoxyadenosine, and deoxycytidine residues in DNA, forming mutagenic adducts. The primary adduct, M₁G (a pyrimido[1,2-a]purin-10(3H)-one), is known to cause base-pair substitutions and other forms of genetic damage.[6] This genotoxicity links oxidative stress to carcinogenesis.

MDA in Cellular Signaling Pathways

Beyond causing direct molecular damage, MDA and its adducts act as signaling molecules that can modulate pathways central to inflammation, cell survival, and apoptosis.

Activation of MAP Kinase Pathways

MDA and particularly MAA adducts have been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[7] Activation of these pathways can lead to the transcription of genes involved in inflammatory responses and programmed cell death. MAA adducts can bind to scavenger receptors on cells like hepatic stellate cells and macrophages, triggering intracellular signaling.[11][12] This can lead to the activation of Protein Kinase C (PKC), which is a known upstream activator of the MAPK cascades.[13]

Activation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress, including the presence of lipid aldehydes like MDA, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and chemokines.[2][14]

Quantitative Analysis of MDA Levels in Pathology

As a key biomarker of oxidative stress, MDA levels are frequently elevated in patients with a wide range of diseases. The following table summarizes representative findings from various studies, illustrating the difference in plasma/serum MDA concentrations between healthy controls and patient populations.

| Disease/Condition | Sample Type | Control Group MDA Level (Mean ± SD) | Patient Group MDA Level (Mean ± SD) | Method | Reference(s) |

| Cardiovascular Disease | |||||

| Coronary Artery Disease | Serum | 3.0 ± 0.53 nmol/mL | 6.0 ± 0.63 nmol/mL | Spectrophotometric | [7] |

| Myocardial Infarction | Plasma | 1.44 ± 0.61 µmol/L | 1.66 ± 0.55 µmol/L | Not specified | [15] |

| Myocardial Infarction | Serum | 66.7 ± 22.7 ng/mL | 104.7 ± 13.0 ng/mL | Immunofluorescence | [8] |

| Neurodegenerative Disease | |||||

| Parkinson's Disease | Plasma | 5.1 ± 1.26 nmol/mL | 7.48 ± 1.55 nmol/mL | TBARS | [5] |

| Parkinson's Disease | Plasma | 2.80 ± 0.55 µmol/L | 3.59 ± 0.62 µmol/L | TBARS | [16] |

| Alzheimer's Disease | Serum | Not specified | Significantly higher than controls (p<0.01) | TBARS | [14] |

| Mild Cognitive Impairment (Aβ+) | CSF | 83 ng/mL | 135 ng/mL | Not specified | [17] |

| Healthy Controls | |||||

| Healthy Volunteers | Plasma | 2.2 ± 1.4 µmol/L | N/A | HPLC-FL | [1] |

| Healthy Volunteers (Male) | Plasma | 426 ± 29.8 nmol/L (Total MDA) | N/A | HPLC-FL | [3] |

Note: Units have been kept as reported in the source literature. Direct comparison requires unit conversion (e.g., 1 µmol/L ≈ 72.06 ng/mL).

Experimental Protocols for MDA Quantification

Accurate measurement of MDA is critical for research in oxidative stress. The two most common methods are the Thiobarbituric Acid Reactive Substances (TBARS) assay and High-Performance Liquid Chromatography (HPLC).

TBARS Assay (Colorimetric/Fluorometric)

This is the most widely used method due to its simplicity. It relies on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-(TBA)₂ adduct, which can be measured spectrophotometrically (at ~532 nm) or fluorometrically (Ex/Em ~530/550 nm).

Principle: One molecule of MDA condenses with two molecules of TBA to form a chromophore.

Detailed Protocol (General Outline):

-

Sample Preparation:

-

Collect plasma or serum using EDTA or heparin as an anticoagulant. For tissue, homogenize in cold buffer (e.g., PBS with an antioxidant like BHT to prevent ex vivo peroxidation).

-

Centrifuge samples to remove particulates.

-

-

Reaction Mixture:

-

To a microcentrifuge tube, add 100 µL of the sample (or MDA standard).

-

Add 100 µL of an acid solution (e.g., SDS Lysis Solution or Trichloroacetic Acid) to precipitate protein and release bound MDA. Mix and incubate for 5-15 minutes at room temperature.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. Transfer the supernatant to a new tube.

-

Add 250 µL of TBA reagent (e.g., 0.8% TBA in a buffer).

-

-

Incubation:

-

Vortex the tubes and incubate at 95°C for 45-60 minutes to facilitate the reaction.

-

-

Detection:

-

Cool the samples on ice to stop the reaction.

-

Centrifuge again to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate.

-

Read the absorbance at 532 nm or fluorescence at Ex/Em 530/550 nm.

-

-

Quantification:

-

Prepare a standard curve using a stable MDA precursor like 1,1,3,3-tetraethoxypropane (TEP).

-

Calculate the MDA concentration in the samples by interpolating from the standard curve.

-

Note: The TBARS assay is known for its lack of specificity, as other aldehydes and substances in biological samples can react with TBA. Therefore, HPLC-based methods are preferred for more accurate quantification.

HPLC Method (UV/Fluorescence Detection)

HPLC offers superior specificity and sensitivity by separating the MDA-(TBA)₂ adduct from other interfering substances before quantification.

Principle: The MDA-(TBA)₂ adduct is formed as in the TBARS assay, but the final product is injected into an HPLC system for separation and detection.

Detailed Protocol (General Outline):

-

Sample Preparation and Derivatization:

-

Follow steps 1-3 from the TBARS protocol to prepare the sample and form the MDA-(TBA)₂ adduct.

-

Alternatively, other derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) can be used.[18]

-

-

Chromatographic Separation:

-

System: An HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The exact composition may vary.

-

Injection: Inject an aliquot (e.g., 20 µL) of the final reaction supernatant into the HPLC system.

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Detection:

-

Fluorescence Detector: Set to excitation ~515-532 nm and emission ~553 nm for the MDA-(TBA)₂ adduct. This is the most sensitive and specific detection method.

-

UV-Vis Detector: Set to 532 nm.

-

-

Quantification:

-

Identify the MDA-(TBA)₂ adduct peak based on its retention time, confirmed by running a pure standard.

-

Quantify the peak area and calculate the concentration against a standard curve prepared under the same conditions.

-

Conclusion and Future Directions

Malondialdehyde is a pivotal molecule in the pathology of oxidative stress. It serves not only as a crucial biomarker for assessing lipid peroxidation across a spectrum of diseases but also as an active pathogenic mediator that propagates cellular injury through the modification of essential biomolecules and the activation of pro-inflammatory signaling pathways. For drug development professionals, understanding the role of MDA provides opportunities for therapeutic intervention. Strategies aimed at reducing lipid peroxidation, scavenging reactive aldehydes, or blocking the downstream signaling pathways activated by MDA adducts hold significant promise for treating diseases rooted in oxidative stress.

The accurate and specific quantification of MDA remains a key challenge. While HPLC-based methods offer significant improvements over the traditional TBARS assay, further development of highly sensitive and high-throughput methods, such as LC-MS/MS, will be essential for both clinical diagnostics and preclinical research. Future investigations should continue to unravel the complex interplay between MDA-adduct formation, receptor engagement, and the downstream signaling consequences to identify more precise targets for therapeutic intervention.

References

- 1. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New method for HPLC separation and fluorescence detection of malonaldehyde in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative stress among patients with coronary artery disease: A case control study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 8. medicopublication.com [medicopublication.com]

- 9. Hybrid malondialdehyde and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Malondialdehyde-Acetaldehyde (MAA) Adducted Surfactant Protein Alters Macrophage Functions through Scavenger Receptor A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Malondialdehyde-acetaldehyde extracellular matrix protein adducts attenuate unfolded protein response during alcohol and smoking-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of malondialdehyde-acetaldehyde-protein adducts on the protein kinase C-dependent secretion of urokinase-type plasminogen activator in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Serum and Cerebrospinal Fluid Malondialdehyde Levels in Patients with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. firattipdergisi.com [firattipdergisi.com]

Malondialdehyde as a Marker of Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde that emerges from the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation.[1][2][3][4] Its significance as a biomarker stems from its role as a stable end-product of this damaging cellular process, making it a reliable indicator of oxidative stress. Elevated levels of MDA have been implicated in the pathogenesis of a wide array of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[2][5][6][7] This technical guide provides a comprehensive overview of the biochemical basis of MDA as a marker of lipid peroxidation, detailed experimental protocols for its quantification, a summary of its levels in various physiological and pathological states, and an exploration of the cellular signaling pathways it influences.

The Biochemical Basis of Malondialdehyde Formation and Significance

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes.[8][9] This process consists of three main stages: initiation, propagation, and termination.

-

Initiation: A prooxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).[8]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[8]

-

Termination: The chain reaction is terminated when two radicals react to form a non-radical species.[8]

Malondialdehyde is a secondary product of lipid peroxidation, formed from the decomposition of unstable lipid hydroperoxides.[8][10] It can be generated through both non-enzymatic and enzymatic pathways. The non-enzymatic route involves the breakdown of bicyclic endoperoxides formed during lipid peroxidation.[8][9] Enzymatically, MDA is produced as a byproduct during the biosynthesis of thromboxane A2 from arachidonic acid.[8][9]

Once formed, the high reactivity of MDA allows it to form adducts with various biomolecules, including DNA and proteins.[1][11][12] These MDA-DNA and MDA-protein adducts can lead to mutations and altered protein function, contributing to the cellular dysfunction observed in diseases associated with oxidative stress.[1][11][12][13] The formation of malondialdehyde-acetaldehyde (MAA) adducts has also been identified as a significant factor in certain pathologies.

Analytical Methodologies for Malondialdehyde Quantification

The accurate measurement of MDA is crucial for assessing the extent of lipid peroxidation. Several analytical methods are available, each with its own advantages and limitations.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is the most widely used method for MDA determination due to its simplicity and cost-effectiveness.[14] It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA2 adduct, which can be quantified spectrophotometrically or fluorometrically.[15][16][17]

Limitations: The TBARS assay is known for its low specificity, as TBA can react with other aldehydes and biomolecules present in biological samples, potentially leading to an overestimation of MDA levels.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer higher specificity and sensitivity for MDA quantification compared to the TBARS assay.[18][19][20] These methods typically involve the derivatization of MDA with a chromogenic or fluorogenic agent, such as 2,4-dinitrophenylhydrazine (DNPH) or TBA, followed by separation and detection.[13][20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for MDA analysis.[18][21] It often requires derivatization to increase the volatility of MDA. A common derivatizing agent is pentafluorobenzyl (PFB) bromide, which reacts with MDA to form a stable derivative that can be readily analyzed by GC-MS.[21][22]

Quantitative Data on Malondialdehyde Levels

The concentration of MDA in biological samples can vary depending on the sample type, the analytical method used, and the physiological or pathological state of the individual. The following tables summarize representative MDA levels reported in the literature.

| Biological Sample | Analytical Method | MDA Concentration (Healthy Individuals) | Reference(s) |

| Plasma | TBARS | 1.79 - 2.99 µM | [18] |

| Plasma | HPLC | 2.2 ± 1.4 µmol/L | [7] |

| Plasma | GC-MS | ~0.41 - 0.51 µM | [18] |

| Serum | TBARS | 2.41 - 4.54 µM | [18] |

| Serum | HPLC | 13.8 µM (±1.32) | [20] |

| Lung Tissue | TBARS | 55 ± 6 nmol/g tissue | [18] |

| Liver Tissue | HPLC | 0.02 ± 0.004 µmol/g tissue | [7] |

| Disease State | Biological Sample | Analytical Method | MDA Concentration | Reference(s) |

| Breast Cancer | Plasma | TBARS | Significantly elevated compared to controls | [23] |

| Lung Cancer | Plasma | TBARS | Significantly elevated compared to controls | [23] |

| Cardiovascular Disease | Plasma | TBARS | Elevated levels reported | [24] |

| Neurodegenerative Diseases | Plasma/CSF | TBARS/HPLC | Elevated levels reported | [13][16] |

| Diabetes Mellitus | Plasma | TBARS | ~3 µM | [18] |

Experimental Protocols

Protocol for TBARS Assay in Human Plasma

Materials:

-

Plasma sample

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: To 200 µL of plasma, add 200 µL of 20% TCA.

-

Protein Precipitation: Vortex the mixture and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reaction Mixture: Transfer 200 µL of the supernatant to a new tube and add 400 µL of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 60 minutes.[24]

-

Cooling: Cool the tubes on ice to stop the reaction.

-

Measurement: Measure the absorbance of the pink-colored adduct at 532 nm.[14][15]

-

Quantification: Prepare a standard curve using TMP, which hydrolyzes to form MDA under acidic conditions. Calculate the MDA concentration in the samples based on the standard curve.

Protocol for HPLC-UV Quantification of MDA in Serum

Materials:

-

Serum sample

-

Acetonitrile (HPLC grade)

-

Thiobarbituric acid (TBA)

-

Sulfuric acid (H₂SO₄)

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

HPLC system with a UV-Vis detector and a C18 column

Procedure:

-

Protein Precipitation: To 1 mL of serum, add 1.5 mL of acetonitrile. Vortex and centrifuge at 1500 x g for 5 minutes.[19]

-

Derivatization: To 1 mL of the supernatant, add 1.5 mL of 4 mg/mL TBA and 2.5 mL of 50 mM H₂SO₄.[19]

-

Incubation: Vortex the mixture and heat at 95°C for 30 minutes.[19]

-

Cooling: Immediately cool the mixture on ice.[19]

-

HPLC Analysis:

-

Quantification: Prepare a standard curve using TMP and calculate the MDA concentration in the samples.

Protocol for GC-MS Analysis of MDA in Tissue

Materials:

-

Tissue homogenate

-

Pentafluorobenzyl (PFB) bromide solution

-

Internal standard (e.g., deuterated MDA)

-

Organic solvent (e.g., hexane)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Homogenize the tissue in a suitable buffer on ice.

-

Derivatization:

-

Extraction: Extract the derivative into an organic solvent like hexane.

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize the temperature ramp to achieve good separation.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification of the characteristic ions of the MDA-(PFB)₂ derivative and the internal standard.[21]

-

-

Quantification: Calculate the MDA concentration based on the ratio of the peak area of the analyte to the internal standard and a calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Malondialdehyde

MDA and other products of lipid peroxidation can act as signaling molecules, activating various cellular pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways, including the ERK, JNK, and p38 MAPK pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[17][26][27] Oxidative stress and the resulting increase in MDA can lead to the aberrant activation of these pathways, contributing to the pathophysiology of various diseases.

Caption: Signaling pathways activated by MDA.

Experimental Workflow for MDA Quantification

The following diagram illustrates a general workflow for the quantification of MDA in a biological sample using a derivatization-based chromatographic method.

Caption: Workflow for MDA quantification.

Conclusion

Malondialdehyde is a well-established and valuable biomarker for assessing lipid peroxidation and oxidative stress. Its quantification in biological samples provides crucial insights into the pathophysiology of numerous diseases and can be instrumental in the development and evaluation of novel therapeutic interventions. The choice of analytical methodology should be carefully considered based on the specific research question, sample type, and required sensitivity and specificity. The continued investigation into the roles of MDA in cellular signaling pathways will further elucidate its contribution to disease and may reveal new targets for drug development.

References

- 1. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated ERK Signaling Is One of the Major Hub Signals Related to the Acquisition of Radiotherapy-Resistant MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. nwlifescience.com [nwlifescience.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ethosbiosciences.com [ethosbiosciences.com]

- 9. Hybrid malondialdehyde and acetaldehyde protein adducts form in the lungs of mice exposed to alcohol and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Malondialdehyde-Deoxyguanosine Adduct Formation in Workers of Pathology Wards. The Role of Air Formaldehyde Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Determination of malondialdehyde (MDA) level of plasma and lung tissue [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rrml.ro [rrml.ro]

- 20. researchgate.net [researchgate.net]

- 21. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. cosmobiousa.com [cosmobiousa.com]

- 25. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cusabio.com [cusabio.com]

- 27. researchgate.net [researchgate.net]

Propanedial reaction with DNA and proteins

An In-depth Technical Guide to the Reaction of Propanedial with DNA and Proteins

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as malondialdehyde (MDA), is a highly reactive dicarbonyl compound generated endogenously from the peroxidation of polyunsaturated fatty acids. As a key biomarker of oxidative stress, MDA readily reacts with nucleophilic sites on essential biomolecules, including DNA and proteins. These reactions lead to the formation of a diverse array of adducts and cross-links, which can disrupt cellular structure and function, contributing to the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the reaction mechanisms, the resulting molecular adducts, their biological consequences, and the key experimental protocols used for their detection and quantification.

Introduction to this compound (Malondialdehyde)

Malondialdehyde (MDA) is one of the most prevalent and studied products of lipid peroxidation.[1][2] It is formed non-enzymatically from the oxidative degradation of polyunsaturated fatty acids and as a byproduct of prostaglandin biosynthesis.[1][3] Due to its high reactivity, MDA is a potent electrophile that covalently modifies proteins, DNA, and phospholipids, leading to cellular dysfunction and damage.[1][4] The accumulation of MDA-adducted biomolecules is a hallmark of oxidative stress and is implicated in the progression of aging and various pathologies.[5][6] Consequently, the detection of MDA and its adducts serves as a critical biomarker for assessing oxidative damage in clinical and research settings.[6][7]

Reaction with DNA

The genotoxicity of MDA is attributed to its ability to form covalent adducts with DNA bases, leading to mutagenic lesions.[3][8]

Mechanism and Adduct Formation

MDA reacts with the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC).[3][9] The reaction with guanine is kinetically favored and results in the formation of the primary and most abundant adduct, 3-(2-deoxy-β-d-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one, commonly known as M1dG.[10][11] This adduct is a stable, fluorescent pyrimidopurinone. Reactions with adenosine can lead to the M1A adduct and more complex multimeric adducts.[3][12]

Biological Consequences of DNA Adduction

M1dG is a premutagenic lesion that can induce G→T and G→A base pair substitutions if not repaired before DNA replication.[10] MDA has also been shown to form DNA interstrand cross-links, which are highly cytotoxic lesions that can block replication and transcription.[8] The M1dG adduct itself can be further oxidized to 6-oxo-M1dG, a lesion that acts as a strong block to replication by human DNA polymerase η.[13][14] This accumulation of DNA damage contributes to genetic instability and carcinogenesis.[8][15]

DNA Repair Pathways

In the nucleus, M1dG adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[13][15] However, mitochondrial DNA (mtDNA), which is exposed to higher levels of oxidative stress and lacks a robust NER system, exhibits 50-100 times higher basal levels of M1dG compared to nuclear DNA.[16][17] This persistent adduction in mtDNA may contribute to mitochondrial dysfunction in various diseases.[16]

Reaction with Proteins

MDA-induced protein modification is a key event in cellular damage under oxidative stress, leading to altered protein structure and function.

Mechanism and Adduct Formation

MDA reacts readily with nucleophilic amino acid residues in proteins. The primary target is the ε-amino group of lysine, but reactions also occur with histidine, arginine, and N-terminal amino groups.[4][18] The initial reaction with a single lysine residue forms an Nε-(2-propenal)lysine adduct.[18] A subsequent reaction with a second lysine residue can form stable, fluorescent cross-links, such as the 1,4-dihydropyridine-type adduct (Lys-MDA-Lys), which contributes to protein aggregation.[4][18]

Consequences of Protein Modification

The covalent modification of proteins by MDA has profound functional consequences:

-

Protein Carbonylation: MDA adduction is a major form of protein carbonylation, a widely used marker of oxidative protein damage.[19][20]

-

Structural and Functional Alterations: Modification can lead to changes in protein conformation, enzyme inactivation, and impaired cellular signaling.[5][19][21]

-

Aggregation and Cross-Linking: MDA-mediated cross-linking promotes the formation of high-molecular-weight protein aggregates, which can be cytotoxic and are associated with diseases like atherosclerosis and neurodegeneration.[21][22]

-

Altered Cell Behavior: Fibroblasts cultured with MDA-modified collagen or serum proteins exhibit inhibited proliferation, cell cycle arrest, and induction of apoptosis.[5]

DNA-Protein Cross-links (DPCs)

In addition to modifying DNA and proteins separately, MDA can mediate the formation of DNA-protein cross-links (DPCs), particularly with DNA-binding proteins like histones.[23] The mechanism appears to involve the initial formation of a protein adduct, which then reacts with DNA.[23] These DPCs are bulky lesions that can severely impede DNA metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data related to MDA adducts and modifications from published literature.

Table 1: Levels of M1dG DNA Adducts in Human Tissues

| Tissue Sample | Adduct Level (per 10⁸ nucleotides) | Reference(s) |

|---|---|---|

| Leukocyte DNA (Healthy Subjects) | 0.004 - 9.15 | [24] |

| Leukocyte DNA (Smokers) | 2.16 ± 2.40 | [24] |

| Leukocyte DNA (Non-Smokers) | 1.89 ± 1.96 | [24] |

| Liver, Pancreas, Breast (Healthy) | 1 - 120 | [11][15] |

| Liver DNA (Healthy Subjects) | ~1.8 (equivalent to 5400 adducts/cell) | [25] |

| Mitochondrial DNA (Basal) | ~200 (equivalent to 2 adducts/10⁶ dG) |[16] |

Table 2: Effects of MDA on Protein Structural Properties

| Protein Source | MDA Concentration | Observed Effect | Reference(s) |

|---|---|---|---|

| Walnut Protein | 10 mM | 7-fold increase in carbonyl content | [19] |

| Duck Myofibrillar Protein | 0 - 10 mmol/L | Concentration-dependent increase in carbonyls | [20] |

| Duck Myofibrillar Protein | 0 - 10 mmol/L | Concentration-dependent decrease in free sulfhydryl groups | [20] |

| Bovine Serum Albumin | 10 mM | Peak protein peroxide formation after 1 hour |[26] |

Table 3: Representative Concentrations of MDA in Human Plasma

| Subject Group | MDA Concentration (μM) | Reference(s) |

|---|---|---|

| Healthy Controls | 0.4 - 2.7 | [27] |

| Breast Cancer Patients | ~6.3 | [27] |

| Lung Cancer Patients | ~5.9 |[27] |

Key Experimental Protocols

Accurate detection and quantification of MDA and its adducts are crucial for research in this field.

Protocol: Quantification of M1dG DNA Adducts by LC-NSI-HRMS/MS

This method provides high sensitivity and specificity for quantifying M1dG in biological DNA samples.[10][24]

-

DNA Isolation & Hydrolysis:

-

Isolate genomic DNA from tissue or cell samples using a standard protocol (e.g., phenol-chloroform extraction or commercial kit).

-

Quantify the isolated DNA (e.g., by UV absorbance at 260 nm).

-

To ~100-200 µg of DNA, add a known amount of a stable isotope-labeled internal standard ([¹³C₃]M1dG).

-

Perform enzymatic hydrolysis to single nucleosides by incubating overnight at 37°C with a cocktail of micrococcal nuclease, phosphodiesterase I, and alkaline phosphatase.[10]

-

-

Adduct Reduction and Purification:

-

To enhance stability and detection sensitivity, reduce the M1dG adduct to its 5,6-dihydro derivative by adding sodium borohydride (NaBH₄) to the DNA hydrolysate.[10][24]

-

Purify the sample using solid-phase extraction (SPE) followed by column chromatography to remove unmodified nucleosides and other interfering substances.

-

-

LC-MS/MS Analysis:

-

Analyze the purified sample using a liquid chromatography (LC) system coupled to a nano-electrospray ionization (NSI) source and a high-resolution tandem mass spectrometer (HRMS/MS).

-

Separate the 5,6-dihydro-M1dG from other components on a C18 reverse-phase column.

-

Perform quantification using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), tracking the specific precursor-to-product ion transitions for the analyte (e.g., m/z 306.1 → 190.07) and the internal standard (e.g., m/z 309.1 → 193.08).[10]

-

Calculate the amount of M1dG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

-

Protocol: Measurement of MDA by Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used colorimetric method for measuring MDA, although it is susceptible to interference from other aldehydes.[2]

-

Sample and Standard Preparation:

-

Derivatization Reaction:

-

Mix the sample or standard with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., acetic or sulfuric acid).[2][29]

-

Heat the mixture at 90-95°C for 60 minutes. During heating, one molecule of MDA reacts with two molecules of TBA to form a pink, fluorescent MDA-(TBA)₂ adduct.[2][28]

-

Cool the samples on ice to stop the reaction.

-

-

Detection and Quantification:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer or the fluorescence (Excitation: ~530 nm, Emission: ~550 nm) using a fluorometer.[28]

-

For improved specificity, the MDA-(TBA)₂ adduct can be separated and quantified using HPLC with UV or fluorescence detection.[30]

-

Determine the MDA concentration in the samples by comparing their signal to the standard curve.

-

Cellular Signaling and Pathophysiological Implications